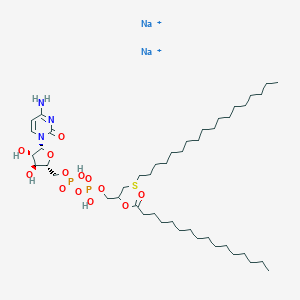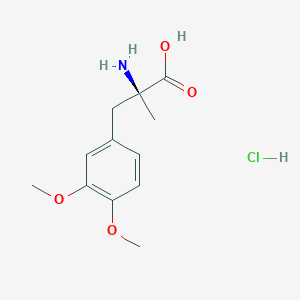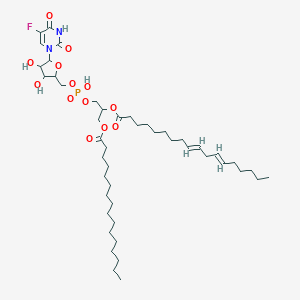
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
Übersicht
Beschreibung
The compound "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride" is a derivative that falls within the class of piperazine compounds. Piperazine derivatives are known for their wide range of pharmacological activities, including anti-HIV properties. In the context of HIV treatment, these compounds can act as inhibitors of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus. The study of such derivatives is crucial for the development of new therapeutic agents against HIV .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, involves molecular hybridization techniques. This approach combines different pharmacophoric elements to create novel compounds with potential biological activities. In the first study, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized and characterized. These compounds were designed to inhibit HIV-1 RT and were evaluated for their inhibitory activity. The synthesis process was guided by in-silico studies that predicted the binding affinity and drug-likeness of the compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets such as HIV-1 RT. The structure-activity relationship (SAR) studies performed in the first paper aimed to understand how different substitution patterns on the piperazine ring influence the RT inhibitory potency. The analysis of the best scoring pose of compound 7m, for instance, provided insights into its putative binding mode with the wild HIV-1 RT, which is essential for the rational design of more potent inhibitors .
Chemical Reactions Analysis
Piperazine itself is highlighted as an excellent catalyst for the synthesis of various functionalized compounds, including 2-amino-3-cyano-4H-pyrans derivatives. The second paper describes an efficient one-pot synthesis process using piperazine as a catalyst in an aqueous medium. This method boasts several attractive features, such as simplicity, short reaction times, high yields, and the avoidance of column chromatographic separation. The commercial availability and recyclability of piperazine as a catalyst make it an environmentally friendly choice for large-scale synthesis. A rational mechanism for the synthesis was proposed, supported by GC-Mass analysis of trapped intermediates .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride," it can be inferred that the properties of piperazine derivatives are generally influenced by their functional groups and molecular structure. The presence of the piperazine ring, amino groups, and other substituents will affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as well as their overall efficacy as drugs .
Wissenschaftliche Forschungsanwendungen
-
Cancer Treatment
- A compound that degrades a mutant form of EGFR via the ubiquitination of the EGFR protein and subsequent proteasomal degradation is being used for the treatment of mutant epidermal growth factor receptor (EGFR) mediated cancer that has metastasized to the brain or other area of the central nervous system .
- The invention also provides advantageous drug combinations for the treatment of such cancer that include a compound herein that degrades a mutant form of EGFR in combination with a second anti-cancer agent .
-
Biochemistry
- A study synthesized new acrylonitrile derivatives using 2-amino-benzimidazole as a raw material, and evaluated their biological activity screening function .
- The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino-benzimidazole (1) with malononitrile in pyridine .
- The compound 2 reacted with various secondary amines in boiling ethanol to obtain acrylonitrile .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSSYVVCMQOTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373398 | |
| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride | |
CAS RN |
146788-11-6 | |
| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146788-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)








